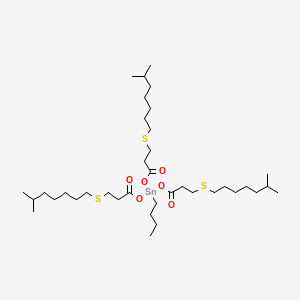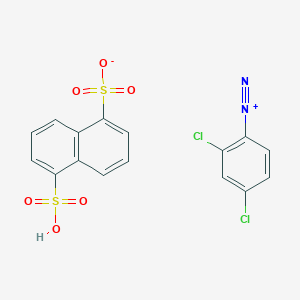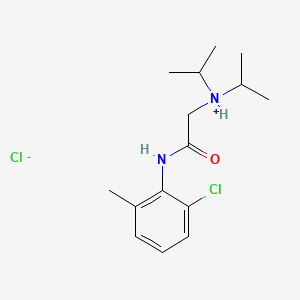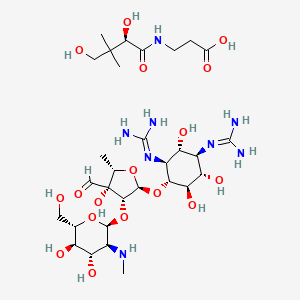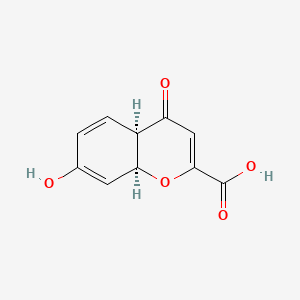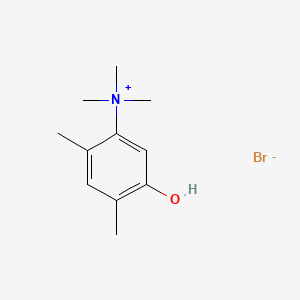
(2,4-Dimethyl-5-hydroxyphenyl)trimethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide is a quaternary ammonium compound with a phenolic structure. This compound is characterized by the presence of a hydroxyl group at the 5th position and two methyl groups at the 2nd and 4th positions on the phenyl ring, along with a trimethylazanium group attached to the phenyl ring, and a bromide counterion. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 5-hydroxy-2,4-dimethylphenol with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of (5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of supercritical fluid technology has also been explored for the synthesis of quaternary ammonium compounds, offering advantages such as faster reaction rates and environmentally friendly processes .
化学反应分析
Types of Reactions
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions can replace the bromide ion under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted quaternary ammonium compounds.
科学研究应用
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion channel function.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and antiseptics.
作用机制
The mechanism of action of (5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. The trimethylazanium group interacts with negatively charged components of the cell membrane, while the phenolic hydroxyl group may contribute to oxidative stress within the cell .
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used in similar applications but with a longer alkyl chain.
Chlorhexidine: A bisbiguanide with broader antimicrobial activity.
Uniqueness
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds .
属性
CAS 编号 |
63977-52-6 |
|---|---|
分子式 |
C11H18BrNO |
分子量 |
260.17 g/mol |
IUPAC 名称 |
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-8-6-9(2)11(13)7-10(8)12(3,4)5;/h6-7H,1-5H3;1H |
InChI 键 |
MKHNHUAKANLVLX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1[N+](C)(C)C)O)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


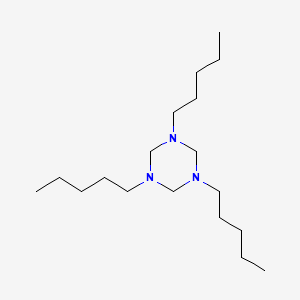
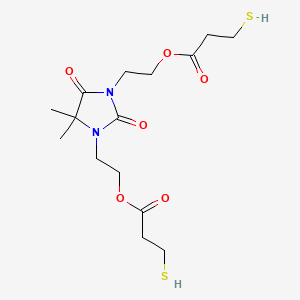


![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)


